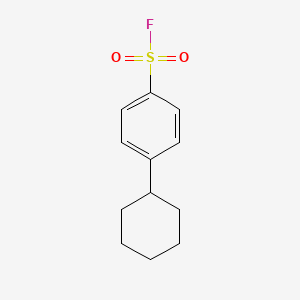

![molecular formula C18H21N5O2 B2670047 N-{4-[3-(1H-1,2,3-噻唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-甲酰基]苯基}乙酰胺 CAS No. 2177061-11-7](/img/structure/B2670047.png)

N-{4-[3-(1H-1,2,3-噻唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-甲酰基]苯基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a 1,2,3-triazole ring, which is a well-known biologically active pharmacophore . It also includes an 8-azabicyclo[3.2.1]octane-8-carbonyl group and a phenylacetamide group. These groups are often found in various biologically active compounds.

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,3-triazole rings are typically constructed by the copper-catalyzed azide–alkyne cycloaddition . This is a type of “Click” chemistry, which is a reliable, efficient, and selective synthetic method used in medicinal chemistry .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectroscopies (HRMS) .Chemical Reactions Analysis

The 1,2,3-triazole ring in the compound can participate in various chemical reactions. For instance, it can undergo cycloaddition reactions with alkynes to form triazole hybrids .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups. For instance, the presence of the 1,2,3-triazole ring could contribute to its thermal stability .科学研究应用

半品那醇重排及双环内酰胺合成

Grainger 等人 (2012) 进行的研究重点介绍了一种新型半品那醇重排,利用环状膦或亚硫酸酯中间体制备 6-氮杂双环[3.2.1]辛烷环系,该环系在各种具有生物活性的分子中普遍存在。这种方法表现出独特的 N-酰基基团迁移,并在双环的关键位置产生羰基官能团,表明其在合成与 N-{4-[3-(1H-1,2,3-三唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-羰基]苯基}乙酰胺相关的复杂结构方面的潜力 (Grainger 等人,2012)。

新型衍生物和曼尼希缩合

Mukhtorov 等人 (2018) 通过曼尼希缩合合成了 N-(3-R-1,5-二硝基-8-氧代-3-氮杂双环[3.3.1]壬-6-烯-7-基)乙酰胺的新衍生物,展示了与 N-{4-[3-(1H-1,2,3-三唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-羰基]苯基}乙酰胺结构相关的化合物的化学多功能性和进一步官能化的潜力 (Mukhtorov 等人,2018)。

抗菌和抗真菌应用

Walsh 等人 (1996) 报告了 3-乙酰氧基氮杂乙烷-2-酮和 3-羟基氮杂乙烷-2-酮的合成,以及它们的抗菌和抗真菌评估。这项研究表明与 N-{4-[3-(1H-1,2,3-三唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-羰基]苯基}乙酰胺相关的化合物在开发新的抗菌和抗真菌剂方面的潜在应用 (Walsh 等人,1996)。

氨基甲酰基自由基介导的合成

Betou 等人 (2014) 探索了氨基甲酰基自由基介导的 β-内酰胺二醇的合成和半品那醇重排,以获得具有生物学意义的 6-氮杂双环[3.2.1]辛烷环系。他们的研究结果强调了此类转化在创建具有类似于 N-{4-[3-(1H-1,2,3-三唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-羰基]苯基}乙酰胺的复杂双环结构的化合物方面的合成效用 (Betou 等人,2014)。

作用机制

属性

IUPAC Name |

N-[4-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-12(24)20-14-4-2-13(3-5-14)18(25)23-15-6-7-16(23)11-17(10-15)22-9-8-19-21-22/h2-5,8-9,15-17H,6-7,10-11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKFVUNOMYIZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669971.png)

![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/no-structure.png)

![1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea](/img/structure/B2669977.png)

![(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2669978.png)

![N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2669982.png)

![N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide](/img/structure/B2669985.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2669986.png)